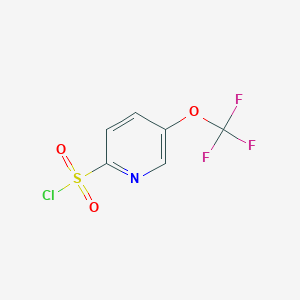
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is an organofluorine compound with the molecular formula C6H3ClF3NO3S. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the pyridine ring, along with a sulfonyl chloride group (-SO2Cl). The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride typically involves the reaction of 5-(trifluoromethoxy)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 5-(Trifluoromethoxy)pyridine
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethoxy group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
2-Pyridinesulfonyl chloride: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride imparts unique electronic and steric effects, enhancing its reactivity and making it a valuable intermediate in various chemical syntheses. This distinguishes it from other similar compounds, which may not exhibit the same level of reactivity or stability .
Properties
Molecular Formula |
C6H3ClF3NO3S |
|---|---|
Molecular Weight |
261.61 g/mol |
IUPAC Name |
5-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-2-1-4(3-11-5)14-6(8,9)10/h1-3H |
InChI Key |
NZOFAHBYWFWAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















